molecular formula C8H11N3O B11783923 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile

1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11783923
M. Wt: 165.19 g/mol
InChI Key: UGFKDCJYWXBTAX-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxyethyl group and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 1H-pyrazole-4-carbonitrile with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the ethoxyethyl group.

Scientific Research Applications

1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonitrile
  • 1-(2-Propoxyethyl)-1H-pyrazole-4-carbonitrile
  • 1-(2-Butoxyethyl)-1H-pyrazole-4-carbonitrile

Comparison: 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethoxyethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct solubility, stability, and biological activity profiles. The choice of the alkoxy group can significantly influence the compound’s overall behavior and suitability for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-ethoxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-2-12-4-3-11-7-8(5-9)6-10-11/h6-7H,2-4H2,1H3

InChI Key

UGFKDCJYWXBTAX-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=C(C=N1)C#N

Origin of Product

United States

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